![molecular formula C6H6BrF3N2 B6164660 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 1249968-22-6](/img/new.no-structure.jpg)
4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at position 4, an ethyl group at position 1, and a trifluoromethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Introduction of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base can be employed to introduce the ethyl group at position 1.
Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Catalysts such as palladium or nickel are used along with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyrazole derivatives, including those with trifluoromethyl substitutions, exhibit significant anticancer activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, which can lead to improved efficacy against cancer cells. For instance, studies have shown that certain pyrazole derivatives can inhibit specific cancer cell lines effectively, suggesting potential as therapeutic agents in oncology .
Antimicrobial Activity
Compounds containing pyrazole moieties have demonstrated antimicrobial properties. The incorporation of the trifluoromethyl group has been linked to increased potency against various bacterial strains and fungi. This makes 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole a candidate for developing new antibiotics or antifungal agents .
CB1 Receptor Ligands
The compound has also been investigated for its activity as a cannabinoid receptor type 1 (CB1) ligand. This receptor is involved in numerous physiological processes, including appetite regulation and pain sensation. Pyrazole derivatives are being explored for their potential to modulate CB1 activity, which could lead to novel treatments for conditions like obesity and chronic pain .
Agricultural Applications
Pesticidal Activity
this compound has shown promise as an insecticide. Its structure allows it to interact with biological targets in pests effectively, disrupting their metabolic processes. Studies have indicated that derivatives of bromopyrazoles can be utilized in formulating new insecticides that are both effective and environmentally friendly .
Herbicide Development
The compound's unique chemical properties make it suitable for developing herbicides that target specific weed species without harming crops. Research into the synthesis of pyrazole-based herbicides has revealed their potential to inhibit weed growth while being less toxic to non-target plants .
Synthetic Applications
Synthesis of Complex Molecules
The compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds. The trifluoromethyl group can influence reaction pathways and product selectivity, making it advantageous for synthesizing various bioactive molecules through methods like Sonogashira coupling and copper-catalyzed reactions .
Table 1: Summary of Applications
Application Area | Specific Use | Mechanism/Benefit |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
Antimicrobial agents | Disruption of bacterial/fungal metabolic processes | |
CB1 receptor modulation | Potential treatment for obesity and pain | |
Agricultural Sciences | Insecticides | Targeted action against pests |
Herbicides | Selective inhibition of weed growth | |
Synthetic Chemistry | Intermediate in organic synthesis | Facilitates formation of complex heterocycles |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Study : A recent study demonstrated that a series of pyrazole derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant anticancer potential .
- Pesticide Development : Research on bromopyrazole compounds showed a high degree of effectiveness against common agricultural pests while maintaining low toxicity profiles for beneficial insects .
- Synthesis Protocols : Innovative synthetic routes involving this compound have been developed to streamline the production of polysubstituted triazoles, showcasing its utility in creating complex chemical entities efficiently .
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethyl-5-methoxy-1H-1,2,3-triazole: This compound has a similar structure but contains a methoxy group instead of a trifluoromethyl group.
4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazole: This compound has additional substituents on the pyrazole ring, making it more complex.
Uniqueness
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.
Biological Activity
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom, an ethyl group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its significant biological activity and potential therapeutic applications.
The molecular formula of this compound is C7H7BrF3N2, with a molecular weight of approximately 287.00 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can improve bioavailability and biological activity.
Biological Activity
Research indicates that this compound exhibits notable interactions with various biological targets, particularly enzymes involved in metabolic pathways.
Enzyme Interaction
One of the key areas of study involves the compound's interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group is known to enhance binding affinities due to its electronegativity, suggesting that this compound may influence metabolic processes significantly.
Cellular Effects
The compound has been shown to modulate several cellular processes:
- Oxidative Stress Responses : It influences cellular oxidative stress pathways, potentially offering protective effects against oxidative damage.
- Inflammatory Pathways : It has been observed to affect inflammatory responses in various cell types, indicating possible applications in treating inflammatory diseases.
Study on Anti-inflammatory Activity
A study demonstrated that this compound exhibited anti-inflammatory properties in vitro. The compound was tested against inflammatory markers in cell lines stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in TNF-alpha release, highlighting its potential as an anti-inflammatory agent .
Comparison with Related Compounds
A comparative analysis of pyrazole derivatives shows that compounds with similar structural features often exhibit a spectrum of biological activities, including anti-cancer and anti-microbial properties. The following table summarizes some findings related to similar compounds:
Compound Name | Biological Activity | IC50 (nM) | Reference |
---|---|---|---|
This compound | Anti-inflammatory | Not specified | |
4-Bromo-3-nitro-1H-pyrazole | Anti-cancer | 63 | |
3-(Trifluoromethyl)-pyrazole derivatives | Anti-microbial | 40 |
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.
- Introduction of Functional Groups : Selective introduction of the bromine and trifluoromethyl groups through halogenation and fluorination reactions.
- Purification : Employing recrystallization techniques to obtain pure samples for biological testing .
Properties
CAS No. |
1249968-22-6 |
---|---|
Molecular Formula |
C6H6BrF3N2 |
Molecular Weight |
243 |
Purity |
95 |
Origin of Product |
United States |
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